(1-Benzyl-3,5-dimethylpyrrolidin-3-yl)methanol
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Overview
Description
(1-Benzyl-3,5-dimethylpyrrolidin-3-yl)methanol: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound is characterized by the presence of a benzyl group, two methyl groups, and a hydroxymethyl group attached to the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-3,5-dimethylpyrrolidin-3-yl)methanol can be achieved through several synthetic routes. One common method involves the alkylation of 3,5-dimethylpyrrolidine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (1-Benzyl-3,5-dimethylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate.
Major Products:
Oxidation: (1-Benzyl-3,5-dimethylpyrrolidin-3-yl)ketone.
Reduction: (1-Benzyl-3,5-dimethylpyrrolidin-3-yl)amine.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: (1-Benzyl-3,5-dimethylpyrrolidin-3-yl)methanol is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it useful in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry as a precursor to bioactive molecules. It is investigated for its potential to modulate biological pathways and its efficacy in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-Benzyl-3,5-dimethylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-Benzyl-3-pyrrolidinol: Similar structure but lacks the two methyl groups.
1-Benzyl-2-pyrrolidinone: Contains a carbonyl group instead of the hydroxymethyl group.
1-Methyl-3-pyrrolidinol: Similar structure but with a methyl group instead of the benzyl group.
Uniqueness: (1-Benzyl-3,5-dimethylpyrrolidin-3-yl)methanol is unique due to the presence of both benzyl and hydroxymethyl groups, along with two methyl groups on the pyrrolidine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C14H21NO |
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Molecular Weight |
219.32 g/mol |
IUPAC Name |
(1-benzyl-3,5-dimethylpyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C14H21NO/c1-12-8-14(2,11-16)10-15(12)9-13-6-4-3-5-7-13/h3-7,12,16H,8-11H2,1-2H3 |
InChI Key |
ZNOPMPNKAXGTMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1CC2=CC=CC=C2)(C)CO |
Origin of Product |
United States |
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